Fenoctimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

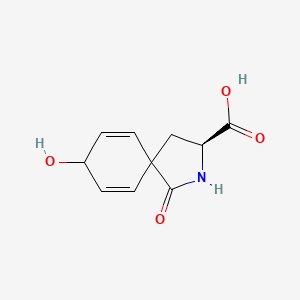

Fenoctimine is a chemical compound known for its potent inhibition of gastric acid secretion. It has been studied extensively in animal models, including dogs and rats, where it has shown greater efficacy than cimetidine in reducing basal acid secretion . This compound is classified as a nonanticholinergic inhibitor, meaning it does not interfere with the cholinergic system, which is responsible for transmitting nerve impulses .

Preparation Methods

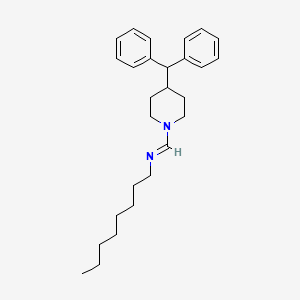

The synthesis of fenoctimine involves several steps. One method includes reacting dimethylformamide with dimethyl sulfate to form a complex, which is then reacted with n-octylamine and optionally with dimethylamine. The resultant product is treated with an aqueous base to form N,N-dimethyl-N’-octyl-formamidine. This intermediate is then reacted with 4-(diphenylmethyl) piperidine to obtain this compound . This process is efficient and does not require further purification of the intermediate.

Chemical Reactions Analysis

Fenoctimine undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include sulfuric acid and toluene. For instance, one reaction involves cooling the reaction mixture in an ice bath, stirring, and treating it with a mixture of ice and sulfuric acid. The resulting solid is isolated by filtration and washed sequentially with toluene and sulfuric acid . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their chemical properties.

Scientific Research Applications

Fenoctimine has several scientific research applications, particularly in the field of medicine. It has been studied for its antisecretory activity in both rats and dogs, showing potent and long-lasting effects . In clinical studies, this compound has been shown to inhibit food-stimulated acid secretion in normal volunteers, making it a potential candidate for treating conditions like gastric ulcers . Additionally, its unique mechanism of action, which does not involve the cholinergic system, makes it a valuable tool for studying gastric acid secretion pathways.

Mechanism of Action

The mechanism of action of fenoctimine involves its ability to inhibit gastric acid secretion without affecting the cholinergic system. It is more potent than cimetidine in reducing basal acid secretion and inhibits the production of gastric acid stimulated by histamine, gastrin tetrapeptide, or bethanechol . This suggests that this compound may act directly on parietal cells, which are responsible for producing gastric acid .

Comparison with Similar Compounds

Fenoctimine can be compared with other gastric acid secretion inhibitors such as cimetidine and ranitidine. Unlike cimetidine, which is a histamine H2 receptor antagonist, this compound does not interfere with the cholinergic system, making it a nonanticholinergic inhibitor . This unique property allows it to be used in situations where anticholinergic side effects are undesirable. Other similar compounds include omeprazole and lansoprazole, which are proton pump inhibitors. These compounds also inhibit gastric acid secretion but through different mechanisms, such as blocking the proton pump in parietal cells.

properties

CAS RN |

69365-65-7 |

|---|---|

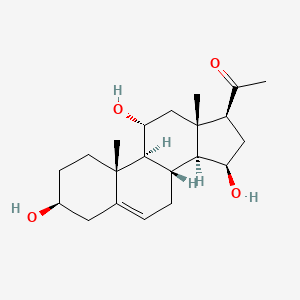

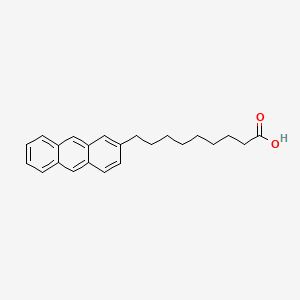

Molecular Formula |

C27H38N2 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine |

InChI |

InChI=1S/C27H38N2/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3 |

InChI Key |

JXPCRJDMUSNASY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

synonyms |

4-(diphenylimino)-1-(octylimino)methylpiperidine fenoctimine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,5-Dichlorobenzoyl)-2-hydroxyphenyl]acetic acid](/img/structure/B1210789.png)

![(4-{[2-Hydroxy-3-(2-nitro-1h-imidazol-1-yl)propyl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl](/img/structure/B1210796.png)

![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium chloride](/img/structure/B1210797.png)

![8,14-Dimethoxy-9-methyl-7-(methylamino)-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1210799.png)